An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic Acid
An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, also known as Boc-L-Phe(2-OMe)-OH, is a synthetically derived, non-proteinogenic amino acid. As a derivative of phenylalanine, it incorporates a methoxy (B1213986) group at the ortho position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure makes it a valuable building block in peptide synthesis and a compelling scaffold for medicinal chemistry and drug discovery. The Boc protecting group provides stability under various conditions while allowing for facile deprotection under acidic conditions, a critical feature for stepwise peptide elongation. The ortho-methoxy substitution on the phenyl ring can induce specific conformational constraints and alter the electronic properties of the side chain, potentially influencing molecular interactions and biological activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility in research and development.
Chemical Structure and Properties
(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is a chiral molecule with the (S)-configuration at the α-carbon. The structure consists of a propanoic acid backbone, a tert-butoxycarbonyl (Boc) protected amine at the C2 position, and a 2-methoxyphenylmethyl (o-methoxybenzyl) side chain at the C3 position.
Table 1: Physicochemical Properties of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid and Related Analogs
| Property | (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid[1] | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid |
| CAS Number | 143415-63-8[2] | 141895-35-4[1] | 13734-34-4 |
| Molecular Formula | C15H21NO5 | C15H21NO5 | C14H19NO4 |
| Molecular Weight | 295.33 g/mol | 295.33 g/mol [1] | 265.31 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. |
| XLogP3 | 2.4 (Predicted) | 1.8[1] | 2.1 |
Synthesis
The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid typically involves two key steps: the synthesis of the unnatural amino acid (S)-2-amino-3-(2-methoxyphenyl)propanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of the Unnatural Amino Acid Precursor
Several methods can be employed for the asymmetric synthesis of the core amino acid. A common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent with 2-methoxybenzyl bromide. Alternatively, methods like the Strecker synthesis followed by enzymatic resolution can be utilized to obtain the desired (S)-enantiomer.
Boc Protection
The most common method for the introduction of the Boc protecting group is the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.
Experimental Protocol: General Procedure for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.
-
Basification: Add a base, such as sodium hydroxide (B78521) or triethylamine (B128534) (1.5-2 equivalents), to the solution to deprotonate the amino group and maintain a pH between 9 and 10.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Caption: General workflow for the synthesis of Boc-protected amino acids.
Applications in Research and Drug Development
(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics.
Peptide Synthesis
The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support. The stability of the Boc group to the basic conditions used for peptide coupling, combined with its lability to mild acids like trifluoroacetic acid (TFA), allows for controlled, stepwise elongation of the peptide. The incorporation of non-natural amino acids like Boc-L-Phe(2-OMe)-OH can introduce unique structural and functional properties into peptides, such as increased resistance to enzymatic degradation, enhanced binding affinity, and improved pharmacokinetic profiles.
Caption: A simplified workflow of the Boc-SPPS cycle.
Drug Discovery
Phenylalanine derivatives are common motifs in various therapeutic agents. The introduction of a methoxy group at the ortho position can serve several purposes in drug design:
-
Conformational Restriction: The steric bulk of the methoxy group can restrict the rotation of the phenyl ring, locking the side chain into a specific conformation. This can lead to higher binding affinity and selectivity for a biological target.
-
Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the electronic properties of the aromatic ring, potentially influencing cation-pi or other non-covalent interactions with a receptor.
-
Improved Pharmacokinetic Properties: The methoxy group can increase the metabolic stability of the molecule by blocking a potential site of hydroxylation.
While specific biological activity data for (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is not widely published, related Boc-protected phenylalanine derivatives have shown activity in various contexts, including as antimicrobial agents and as components of more complex drug candidates.
Table 2: Biological Activity of Related Boc-Protected Dipeptides
| Compound | Organism | Activity (MIC90 in µg/mL) | Reference |
| Boc-Phe-Trp-OMe | Staphylococcus aureus | 16 | [3] |
| Bacillus subtilis | 32 | [3] | |
| Escherichia coli | 64 | [3] | |
| Pseudomonas aeruginosa | 128 | [3] | |
| Boc-Trp-Trp-OMe | Staphylococcus aureus | 32 | [3] |
| Bacillus subtilis | 32 | [3] | |
| Escherichia coli | 128 | [3] | |
| Pseudomonas aeruginosa | 128 | [3] |
This data suggests that peptides incorporating such modified amino acids can exhibit significant biological effects.
Potential Signaling Pathway Involvement
Given its nature as a building block for bioactive peptides and small molecules, (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid could be incorporated into inhibitors of various signaling pathways. For instance, phenylalanine derivatives are known to be key components of HIV-1 capsid modulators. A hypothetical signaling pathway where a molecule derived from this amino acid might act is in the disruption of viral replication.
Caption: A hypothetical signaling pathway inhibited by a drug candidate.
Conclusion
(S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid is a specialized chemical reagent with significant potential in the fields of peptide chemistry and drug discovery. Its unique structural features, including the ortho-methoxy substitution and the versatile Boc protecting group, make it an attractive tool for creating novel peptides and small molecules with tailored biological activities. While detailed experimental data on this specific compound is limited in the public domain, the principles governing its synthesis and application are well-established. Further research into the incorporation of this and similar unnatural amino acids into therapeutic candidates is a promising avenue for the development of next-generation drugs.
